![molecular formula C18H21ClN2O4S B7710945 1-[2-(N-methyl4-chlorobenzenesulfonamido)acetyl]piperidine-4-carboxamide](/img/structure/B7710945.png)
1-[2-(N-methyl4-chlorobenzenesulfonamido)acetyl]piperidine-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[2-(N-methyl4-chlorobenzenesulfonamido)acetyl]piperidine-4-carboxamide is a compound that belongs to the class of piperidine derivatives. This compound has been extensively studied for its potential applications in scientific research, particularly in the field of neuroscience. The purpose of
Mechanism of Action
The mechanism of action of 1-[2-(N-methyl4-chlorobenzenesulfonamido)acetyl]piperidine-4-carboxamide involves binding to the nAChR and modulating its activity. This compound has been shown to selectively target the α4β2 subtype of the nAChR, which is highly expressed in the brain. By binding to this receptor, 1-[2-(N-methyl4-chlorobenzenesulfonamido)acetyl]piperidine-4-carboxamide can enhance or inhibit its activity, depending on the specific experimental conditions.
Biochemical and Physiological Effects:
Several studies have investigated the biochemical and physiological effects of 1-[2-(N-methyl4-chlorobenzenesulfonamido)acetyl]piperidine-4-carboxamide. One study found that this compound can enhance the release of dopamine in the brain, which is a key neurotransmitter involved in reward and motivation. Another study showed that this compound can improve cognitive function in animal models, suggesting potential therapeutic applications for cognitive disorders.
Advantages and Limitations for Lab Experiments
One advantage of using 1-[2-(N-methyl4-chlorobenzenesulfonamido)acetyl]piperidine-4-carboxamide in lab experiments is its selectivity for the α4β2 subtype of the nAChR. This allows researchers to selectively target this receptor and study its function in greater detail. However, one limitation of using this compound is its relatively low potency, which may limit its usefulness in certain experimental conditions.
Future Directions
There are several potential future directions for research on 1-[2-(N-methyl4-chlorobenzenesulfonamido)acetyl]piperidine-4-carboxamide. One area of interest is its potential therapeutic applications for cognitive disorders, such as Alzheimer's disease. Another area of interest is its potential as a tool for studying the function of the nAChR in the brain, particularly in relation to addiction and reward. Additionally, further research is needed to optimize the synthesis method and improve the potency of this compound for use in lab experiments.
Synthesis Methods
The synthesis of 1-[2-(N-methyl4-chlorobenzenesulfonamido)acetyl]piperidine-4-carboxamide involves the reaction of piperidine-4-carboxylic acid with N-methyl-4-chlorobenzenesulfonyl chloride in the presence of a base catalyst. The resulting product is then treated with N-methylmorpholine and acetic anhydride to form the final compound.
Scientific Research Applications
1-[2-(N-methyl4-chlorobenzenesulfonamido)acetyl]piperidine-4-carboxamide has been studied extensively for its potential applications in scientific research. One area of interest is its potential as a tool for studying the function of the nicotinic acetylcholine receptor (nAChR) in the brain. This receptor plays a critical role in a variety of physiological processes, including learning and memory, attention, and addiction. By selectively targeting this receptor, researchers can gain a better understanding of its function and potential therapeutic applications.
properties
IUPAC Name |
2-[(4-chlorophenyl)sulfonyl-methylamino]-N-[2-(4-methoxyphenyl)ethyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21ClN2O4S/c1-21(26(23,24)17-9-5-15(19)6-10-17)13-18(22)20-12-11-14-3-7-16(25-2)8-4-14/h3-10H,11-13H2,1-2H3,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ODWMBTKUAULRGD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC(=O)NCCC1=CC=C(C=C1)OC)S(=O)(=O)C2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21ClN2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N~2~-[(4-chlorophenyl)sulfonyl]-N-[2-(4-methoxyphenyl)ethyl]-N~2~-methylglycinamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

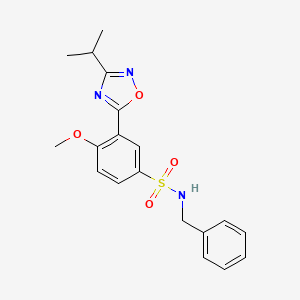


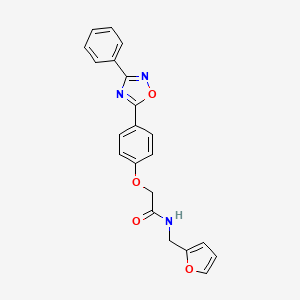
![3-(4-fluorophenyl)-N-(3-methoxyphenyl)-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B7710896.png)
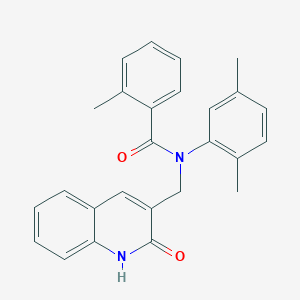
![(E)-N'-(2-fluorobenzylidene)-2,7-dimethylimidazo[1,2-a]pyridine-3-carbohydrazide](/img/structure/B7710903.png)
![2-[4-(cyclohexylsulfamoyl)phenoxy]-N-(2,6-diethylphenyl)acetamide](/img/structure/B7710905.png)
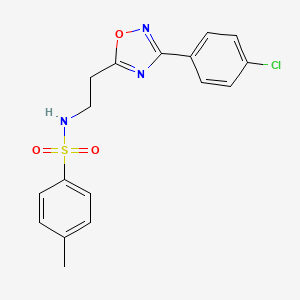

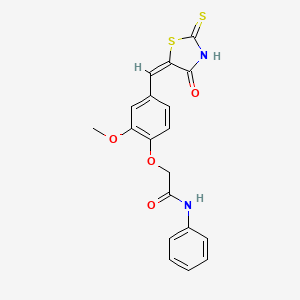
![N-(1-butyl-8-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-4-methoxybenzenesulfonamide](/img/structure/B7710934.png)

![4-[2-(azepan-1-yl)-2-oxoethoxy]-N-(3-methylphenyl)benzene-1-sulfonamide](/img/structure/B7710950.png)